![molecular formula C23H25N7O3 B10772441 7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)
7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 53, identified by the PubMed ID 19631533, is a synthetic organic compound developed as a drug-like inhibitor of phosphodiesterase 5 (PDE5) . It has been studied for its potential therapeutic applications, particularly in the field of pharmacology.
Vorbereitungsmethoden
The synthesis of Compound 53 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Step 1: Formation of the pyrido[3,4-b]pyrazin-2-one core.
Step 2: Introduction of the 6-methoxypyridin-3-yl group.
Step 3: Addition of the 2-propoxyethyl group.
Step 4: Attachment of the pyrazin-2-ylmethylamino group.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
Compound 53 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Compound 53 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase 5.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications in treating conditions related to phosphodiesterase 5 activity.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of Compound 53 involves the inhibition of phosphodiesterase 5 (PDE5), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Compound 53 increases the levels of cGMP, leading to various physiological effects. The molecular targets and pathways involved include the cGMP signaling pathway, which plays a crucial role in vascular smooth muscle relaxation and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Compound 53 can be compared with other PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. Compound 53 is unique due to its specific structural features and its potential for higher selectivity and potency .
Similar Compounds
- Sildenafil
- Tadalafil
- Vardenafil
These compounds are well-known PDE5 inhibitors used in various therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary hypertension .
Eigenschaften
Molekularformel |
C23H25N7O3 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C23H25N7O3/c1-3-9-33-10-8-30-20-11-18(16-4-5-21(32-2)27-12-16)26-15-19(20)29-22(23(30)31)28-14-17-13-24-6-7-25-17/h4-7,11-13,15H,3,8-10,14H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
HCCNBKFJYUWLEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCN1C2=CC(=NC=C2N=C(C1=O)NCC3=NC=CN=C3)C4=CN=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-benzyl-3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10772359.png)
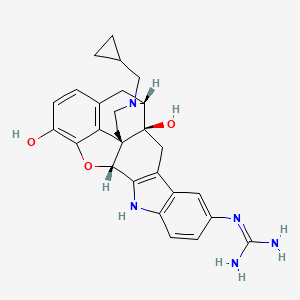
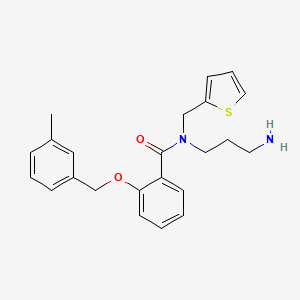
![6-[2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10772385.png)
![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772392.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772397.png)

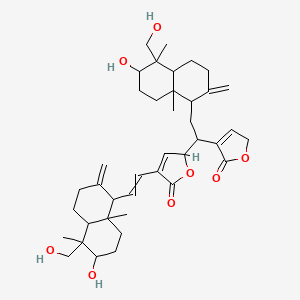
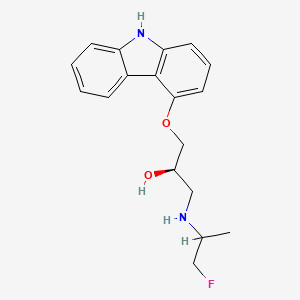
![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
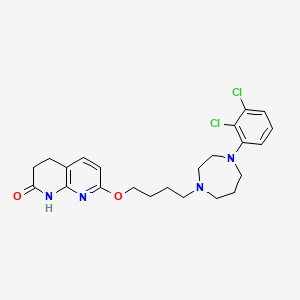

![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)
![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)